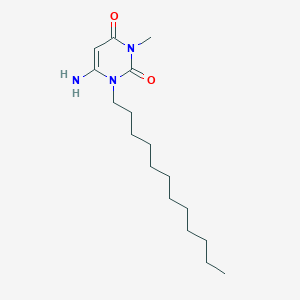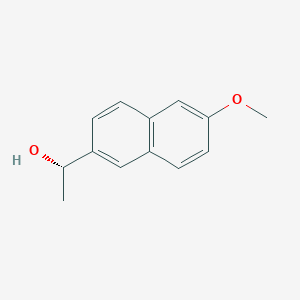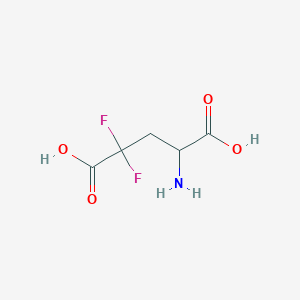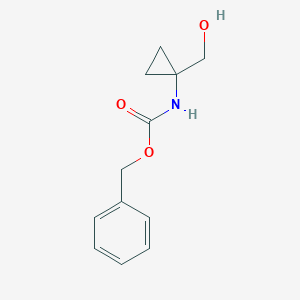
苄基(1-(羟甲基)环丙基)氨基甲酸酯
概述
描述
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.
科学研究应用
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
化学反应分析
Types of Reactions
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
作用机制
The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
(1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.
(1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.
Uniqueness
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
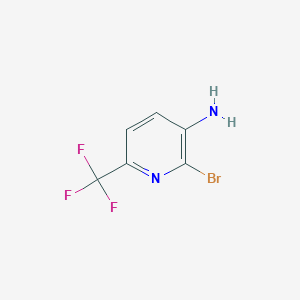
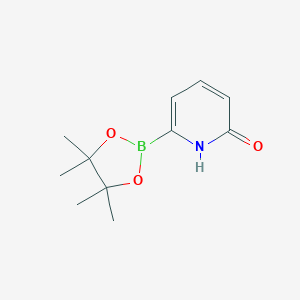
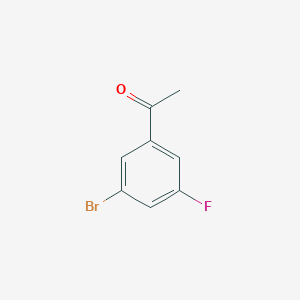
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)

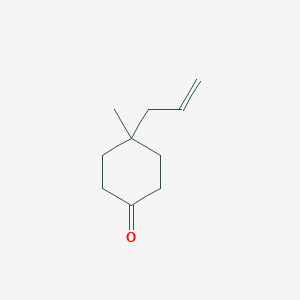
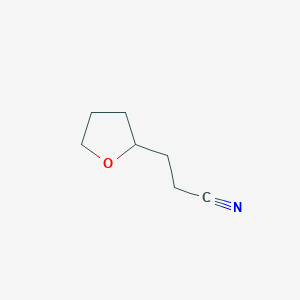
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)
